N-Trifluoroacetyl-N-methyl-deacetylcolchiceine N-Trifluoroacetyl-N-methyl-deacetylcolchiceine
Brand Name: Vulcanchem
CAS No.: 1217782-80-3
VCID: VC0016238
InChI: InChI=1S/C22H22F3NO6/c1-26(21(29)22(23,24)25)14-7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12-6-8-15(27)16(28)10-13(12)14/h6,8-10,14H,5,7H2,1-4H3,(H,27,28)/t14-/m0/s1
SMILES: CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC)C(=O)C(F)(F)F
Molecular Formula: C22H22F3NO6
Molecular Weight: 453.414

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine

CAS No.: 1217782-80-3

Cat. No.: VC0016238

Molecular Formula: C22H22F3NO6

Molecular Weight: 453.414

* For research use only. Not for human or veterinary use.

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine - 1217782-80-3

Specification

CAS No. 1217782-80-3
Molecular Formula C22H22F3NO6
Molecular Weight 453.414
IUPAC Name 2,2,2-trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-N-methylacetamide
Standard InChI InChI=1S/C22H22F3NO6/c1-26(21(29)22(23,24)25)14-7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12-6-8-15(27)16(28)10-13(12)14/h6,8-10,14H,5,7H2,1-4H3,(H,27,28)/t14-/m0/s1
Standard InChI Key BGKNQBHEZDTGMU-AWEZNQCLSA-N
SMILES CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structure

Basic Identification

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is a modified colchicine derivative characterized by specific structural alterations to the parent colchicine molecule. The compound is identified by the following properties:

PropertyValue
CAS Number1217782-80-3
Molecular FormulaC22H22F3NO6
Molecular Weight453.414 g/mol
IUPAC Name2,2,2-trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-N-methylacetamide
Physical StateSolid
ColorYellow

Structural Characteristics

The molecular structure of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine maintains the essential tricyclic framework characteristic of colchicine derivatives while incorporating specific modifications:

  • A trifluoroacetyl group attached to the nitrogen atom at the C7 position

  • A methyl group also attached to the same nitrogen at C7

  • A hydroxyl group at the C10 position (rather than a methoxy group found in colchicine)

  • Retention of the trimethoxy substitution pattern on the A-ring (positions C1, C2, and C3)

  • Maintenance of the seven-membered B and C rings from the colchicine core structure

The compound exhibits a higher complexity score (850) compared to many similar molecules, reflecting its intricate structure with multiple functional groups .

Physical and Chemical Properties

Solubility and Physical Characteristics

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine demonstrates specific solubility profiles important for laboratory handling and biological applications:

SolventSolubility
ChloromethaneSoluble
DichloromethaneSoluble
DMSOSoluble
MethanolSoluble

The yellow-colored solid compound possesses several key physicochemical properties that influence its behavior in biological systems :

PropertyValueSignificance
XLogP32.2Moderate lipophilicity
Hydrogen Bond Donor Count1Limited H-bond donation capacity
Hydrogen Bond Acceptor Count10Significant H-bond acceptance potential
Rotatable Bond Count7Moderate conformational flexibility
Topological Polar Surface Area83.1 ŲModerate membrane permeability

Acid-Base Properties

A distinctive feature of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is the altered acidity of the nitrogen-containing functional group. The proton on the nitrogen in the N-trifluoroacetyl precursor is significantly more acidic than that in colchicine, which facilitates the methyl substitution during synthesis .

Synthesis and Derivation

Synthetic Pathway

The synthesis of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine follows a multi-step process beginning with colchicine or its derivatives:

  • Deacetylation of colchicine to produce deacetylcolchiceine

  • Treatment of deacetylcolchiceine with trifluoroacetic anhydride to introduce the trifluoroacetyl group

  • N-methylation using diazomethane or methyl iodide to yield N-Trifluoroacetyl-N-methyl-deacetylcolchiceine

The reaction sequence can be summarized as:

Colchicine → Deacetylcolchiceine → N-Trifluoroacetyl-deacetylcolchiceine → N-Trifluoroacetyl-N-methyl-deacetylcolchiceine

Chemical Relationships

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine belongs to a family of structurally related compounds that differ in substitution patterns:

CompoundKey Structural Difference
ColchicineContains acetamido group at C7 and methoxy at C10
DeacetylcolchiceineContains amino group at C7 and hydroxyl at C10
N-Trifluoroacetyl-deacetylcolchiceineContains trifluoroacetamido group at C7 and hydroxyl at C10
N-Trifluoroacetyl-N-methyl-deacetylcolchiceineContains N-methyl-N-trifluoroacetyl at C7 and hydroxyl at C10

Biological Activity

Mechanism of Action

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine functions primarily as an antimitotic agent through the following mechanisms:

  • Binding to tubulin, preventing polymerization

  • Disruption of microtubule dynamics critical for cell division

  • Stimulation of the intrinsic GTPase activity of tubulin

  • Activation of JNK/SAPK signaling pathway, contributing to apoptosis induction

Interaction with P-Glycoprotein

Structure-activity relationship studies on colchicine and its analogs, including trifluoroacetyl derivatives, have revealed important insights regarding interaction with P-glycoprotein (P-gp), a multidrug transporter:

  • The nitrogen atom at the C7 position is critical for P-gp recognition

  • Substitutions on this nitrogen (such as trifluoroacetyl and methyl groups) generally maintain P-gp interaction

  • The compound demonstrates a calculated molar refractivity (CMR) value above the threshold of 9.7, which is necessary for effective P-gp substrate interaction

Research indicates that N-Trifluoroacetyl-deacetylcolchicine (#9) maintains recognition by P-gp (IS, 6X; 3S, 27X; 3F, 2X), suggesting that the trifluoroacetyl modification preserves the essential structural requirements for P-gp interaction .

Effects on Cell Lines

Evidence from studies on similar colchicine derivatives indicates that N-Trifluoroacetyl-N-methyl-deacetylcolchiceine likely demonstrates:

  • Cytotoxicity against multiple cancer cell lines

  • Induction of G2/M phase cell cycle arrest

  • Disruption of microtubule networks, causing their aggregation around cell nuclei

  • Dose-dependent induction of apoptosis

Immunofluorescence analysis of treated cells would be expected to show significant alterations in microtubule organization compared to untreated controls, similar to the effects observed with colchicine treatment .

Applications in Research

Proteomics Research

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine serves as a valuable tool in proteomics research, particularly for:

  • Studying microtubule dynamics

  • Investigating cell signaling pathways

  • Analyzing cellular responses to antimitotic agents

  • Identifying tubulin-interacting proteins and compounds

Structure-Activity Relationship Studies

The compound has contributed to understanding structure-activity relationships in tubulin binding and P-glycoprotein interaction:

Anticancer Research

As an antimitotic agent, N-Trifluoroacetyl-N-methyl-deacetylcolchiceine holds potential in anticancer research:

  • Serves as a model compound for studying mechanisms of tubulin inhibition

  • Provides a foundation for developing novel tubulin polymerization inhibitors

  • Offers insights into overcoming multidrug resistance mediated by P-glycoprotein

  • Helps elucidate structure-based design principles for new antimitotic drugs

SupplierProduct NumberPackagingPrice (USD)
USBiologicalT8416-32100 mg$460
TRCT7895001 g$1,320
Medical Isotopes, Inc.13986100 mg$900

This pricing reflects the compound's specialized nature and limited production scale, typical of research-grade chemicals with specific applications .

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